((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol
Description
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
[(2S,4R)-1-benzyl-4-fluoropyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C12H16FNO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12+/m1/s1 |
InChI Key |
OTOSXFWOPVAVJX-NEPJUHHUSA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1CO)CC2=CC=CC=C2)F |
Canonical SMILES |
C1C(CN(C1CO)CC2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-yl)methanol generally involves:
- Construction of the pyrrolidine ring with defined stereochemistry.
- Introduction of the benzyl substituent at nitrogen.
- Selective fluorination at the 4-position.
- Installation of the hydroxymethyl group at the 2-position.
These steps require careful stereochemical control and protection/deprotection strategies to achieve the desired (2S,4R) configuration.
Starting Materials
Common starting materials include:
- Chiral amino alcohols or proline derivatives as chiral pool precursors.
- Benzyl bromide or benzyl chloride for N-benzylation.
- Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or electrophilic fluorination reagents.
- Reducing agents like lithium aluminum hydride (LiAlH4) for hydroxymethyl group formation.
Stepwise Preparation Protocol (Representative Example)
Chiral Pyrrolidine Core Formation:
Starting from enantiopure proline or a related amino acid, the pyrrolidine ring is constructed or modified to maintain stereochemistry. For example, cis-4-hydroxy-D-proline can be converted to methyl (2R,4R)-4-hydroxy-1-N-(4-methoxybenzyl)pyrrolidine-2-carboxylate via esterification and N-protection steps.
Fluorination at the 4-Position:
The 4-hydroxy group is converted into a good leaving group (e.g., mesylate) using methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in dichloromethane at 0 °C, followed by nucleophilic substitution with fluoride sources or fluorinating reagents to install the fluorine atom stereoselectively.
-
The nitrogen atom is benzylated using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a phase-transfer catalyst (e.g., tetrabutylammonium iodide) in acetonitrile at ambient temperature.
Reduction to Hydroxymethyl Group:
The ester or carboxylate intermediate is reduced to the corresponding hydroxymethyl group using LiAlH4 in tetrahydrofuran (THF) at 0 °C, yielding this compound.
Protection and Deprotection Steps:
Protecting groups such as tert-butyldiphenylsilyl (TBDPS) or tert-butyldimethylsilyl (TBDMS) may be used to mask hydroxyl groups during intermediate steps, removed later under mild acidic or fluoride ion conditions.
Reaction Conditions and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification/N-protection | MeOH, SOCl2, reflux, 16h | ~80 | From cis-4-hydroxy-D-proline |
| 2 | Mesylation | MsCl, Et3N, CH2Cl2, 0 °C to rt, 14h | Quantitative | Converts OH to mesylate |
| 3 | Nucleophilic fluorination | Fluoride source (e.g., KF), DMF, elevated temp | 60-75 | Stereoselective substitution |
| 4 | N-Benzylation | BnBr, K2CO3, nBu4NI, CH3CN, rt | 70-85 | Phase transfer catalysis |
| 5 | Reduction | LiAlH4, THF, 0 °C | 65-90 | Converts ester to alcohol |
| 6 | Protection/deprotection | TBDMSCl or TBDPSCl, Et3N, DMAP, CH2Cl2 | 80-90 | Protects hydroxyl groups |
Stereochemical Control and Analysis
- The (2S,4R) stereochemistry is maintained by starting from enantiopure amino acid precursors and using stereospecific fluorination methods.
- Electrophilic fluorination at the 4-position often proceeds with inversion or retention depending on the leaving group and reaction conditions.
- Chiral HPLC, nuclear magnetic resonance (NMR) including $$^{19}F$$ NMR, and Mosher’s ester analysis are employed to confirm stereochemical purity.
- Nuclear Overhauser Effect (NOE) NMR experiments help elucidate conformational preferences influenced by fluorine’s electronegativity.
Analytical Data and Characterization
| Analytical Method | Purpose | Typical Results |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Found m/z consistent with C12H16FNO (209.26 g/mol) |
| $$^{1}H$$ and $$^{13}C$$ NMR | Structural confirmation, stereochemistry | Characteristic chemical shifts for benzyl, pyrrolidine, and hydroxymethyl protons |
| $$^{19}F$$ NMR | Fluorine incorporation and environment | Sharp singlet or multiplet depending on coupling |
| Chiral HPLC | Enantiomeric purity | >95% enantiomeric excess reported in optimized syntheses |
| Melting Point | Purity assessment | Sharp melting point consistent with literature |
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C12H16FNO |
| Molecular Weight | 209.26 g/mol |
| Key Reagents | MsCl, Et3N, BnBr, LiAlH4, fluorinating agents (e.g., DAST) |
| Solvents | CH2Cl2, MeOH, THF, DMF, CH3CN |
| Temperature Range | 0 °C to reflux |
| Typical Reaction Times | 1–16 hours depending on step |
| Yield Range | 60–90% per step |
| Stereochemical Outcome | (2S,4R) configuration maintained |
Chemical Reactions Analysis
Types of Reactions
((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Corresponding ketone.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a probe in studying biological processes involving fluorinated compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol involves its interaction with specific molecular targets and pathways The fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors The benzyl group may enhance lipophilicity, facilitating membrane permeability and bioavailability
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Stereochemical Effects: The (2S,4R) configuration in the target compound and N-methyl-(2S,4R)-trans-4-hydroxy-L-proline is associated with anticonvulsant activity, likely due to enhanced binding to GABA receptors. In contrast, the (2R,4S) isomer ((2R,4S)-4-aminopyrrolidin-2-YL)methanol 2HCl may exhibit reduced efficacy due to steric hindrance or mismatched receptor interactions.
Substituent Impact :
- Fluorine vs. Hydroxyl Groups : The 4-fluoro substituent in the target compound increases lipophilicity and metabolic stability compared to the 4-hydroxy group in N-methyl-(2S,4R)-trans-4-hydroxy-L-proline . This could enhance blood-brain barrier penetration but reduce antioxidant capacity.
- Benzyl Group : The 1-benzyl moiety (shared with 1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate ) may enhance binding to aromatic-rich regions of enzymes or receptors, such as those involved in neurotransmitter regulation.
Functional Group Variations: The hydroxymethyl group (-CH2OH) at the 2-position in the target compound contrasts with the ester (-COOCH3) in the dicarboxylate derivative .
Table 2: Pharmacological and Physicochemical Properties
Research Findings and Inferences
- Anticonvulsant Potential: Analogous to N-methyl-(2S,4R)-trans-4-hydroxy-L-proline , the target compound may delay seizure onset by modulating glutamate and dopamine levels, though its fluorinated structure likely shifts the mechanism toward GABAergic pathways.
- Anti-inflammatory Activity : The benzyl group could suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6), as seen in related pyrrolidine derivatives .
- Synthetic Challenges : The (2S,4R) configuration requires precise stereocontrol during synthesis, similar to the dicarboxylate derivative in .
Biological Activity
((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrrolidine Ring : A five-membered ring containing nitrogen.
- Fluorine Atom : Attached to the carbon adjacent to the nitrogen, influencing its biological activity.
- Benzyl Group : Enhances lipophilicity and may affect receptor binding.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Ring : Cyclization of amino alcohols or amino acids.
- Fluorination : Utilizing reagents such as diethylaminosulfur trifluoride (DAST).
- Hydroxymethylation : Addition of a hydroxymethyl group via formaldehyde.
- Hydrochloride Salt Formation : Treatment with hydrochloric acid for enhanced solubility.
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:
- MCF-7 Cell Line : The compound exhibited moderate growth inhibitory activity.
- MDA-MB-468 Cell Line : Demonstrated more potent activity compared to MCF-7, with certain derivatives showing GI50 values below 10 µM, indicating significant cytotoxicity.
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| 1j | MDA-MB-468 | 6.57 |
| Ref 1 | MDA-MB-468 | 5.2 |
| 1c | MCF-7 | 8.03 |
| Ref 2 | MCF-7 | 9.6 |
These findings suggest that modifications to the benzyl substituent can significantly influence the compound's anticancer efficacy.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Receptor Binding : The fluorine atom and hydroxymethyl group enhance binding affinity to specific receptors or enzymes.
- Biochemical Pathway Modulation : Interactions with molecular targets can lead to alterations in signaling pathways associated with cell proliferation and apoptosis.
Case Studies
In a study published in Nature, researchers investigated the effects of various fluorinated compounds on cancer cell viability. This compound was among those tested, revealing promising results in inhibiting tumor growth in vitro and in vivo models .
Research Applications
The compound has potential applications in:
- Drug Development : As a precursor for synthesizing novel therapeutic agents targeting cancer.
- Biochemical Research : Studying its interactions with biomolecules can provide insights into its pharmacological properties.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving stereochemical control in the synthesis of ((2S,4R)-1-benzyl-4-fluoropyrrolidin-2-YL)methanol?
- Methodological Answer : The stereochemistry of fluorinated pyrrolidines is critical for biological activity. A chiral pool approach using enantiopure starting materials (e.g., fluorinated proline derivatives) can ensure stereocontrol. For example, lists stereoisomers of benzyl-fluoropyrrolidinylmethanol, highlighting the need for precise reaction conditions (e.g., asymmetric hydrogenation or enzymatic resolution) to avoid racemization. Fluorination at the 4-position may require low-temperature lithiation followed by electrophilic fluorination . Post-synthetic characterization via chiral HPLC or NMR (e.g., Mosher’s ester analysis) is essential to confirm configuration .
Q. How can researchers characterize the conformational stability of this compound in solution?
- Methodological Answer : Fluorine’s electron-withdrawing effect influences pyrrolidine ring puckering. Nuclear Overhauser Effect (NOE) NMR experiments can map spatial proximities of protons to determine dominant conformers. For instance, demonstrated fluoroproline’s preference for the Cγ-endo conformation in proteins via NOESY and thermal denaturation. Similarly, variable-temperature NMR (e.g., −40°C to 50°C) can reveal conformational dynamics, while DFT calculations (e.g., Gaussian) predict energy barriers between puckered states .
Q. What analytical techniques are recommended for purity assessment and structural validation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are critical for verifying molecular weight and fluorine incorporation. and detail NMR protocols for fluorinated aromatics, applicable here (e.g., coupling constants for vicinal H-F interactions). HPLC with UV/RI detection (e.g., C18 column, acetonitrile/water gradient) identifies impurities. Melting point analysis (e.g., ) provides additional purity metrics but may require modification for hygroscopic compounds .
Advanced Research Questions
Q. How does the 4-fluorine substituent influence the compound’s reactivity in nucleophilic substitution or hydrogen-bonding interactions?
- Methodological Answer : Fluorine’s electronegativity alters electron density at adjacent carbons. Kinetic studies (e.g., monitoring SN2 reactions via ¹⁹F NMR) can quantify steric and electronic effects. For hydrogen bonding, IR spectroscopy (e.g., O-H stretching frequency shifts in methanol) or X-ray crystallography (as in ’s protein studies) reveals interactions. Computational tools (e.g., Spartan) model electrostatic potential surfaces to predict nucleophilic attack sites .
Q. What experimental designs are suitable for resolving contradictions in stability data between this compound and its stereoisomers?
- Methodological Answer : Comparative stability studies should include:
- Thermal analysis : TGA/DSC to compare decomposition temperatures.
- Chemical stability : Exposure to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 25°C) with LC-MS monitoring.
- Conformational analysis : X-ray crystallography (as in ) to correlate stability with ring puckering. ’s synthesis of fluorinated tetrahydrofuran derivatives exemplifies systematic stereochemical comparisons .
Q. How can this compound be integrated into rational drug design, particularly for targeting proteins with proline-dependent folding pathways?
- Methodological Answer : Fluorinated pyrrolidines mimic proline’s rigid structure. showed fluoroproline’s role in stabilizing ubiquitin via pre-organized conformations. For drug design:
- Docking studies : Use AutoDock Vina to predict binding to prolyl hydroxylases or proteases.
- Biological assays : Test proteasome inhibition (e.g., fluorogenic substrate cleavage assays) or thermal shift assays to measure target protein stabilization .
Data Contradiction and Validation
Q. How to address discrepancies in reported synthetic yields for fluorinated pyrrolidine derivatives?
- Methodological Answer : Reproducibility issues often arise from trace moisture or variable catalyst loading. Systematic optimization (e.g., Design of Experiments) should test parameters like solvent purity (anhydrous vs. technical grade), catalyst equivalents (e.g., Pd/C vs. PtO₂), and reaction time. ’s pinacol boronate synthesis (69–95% yields) highlights the impact of stoichiometry and workup protocols .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
